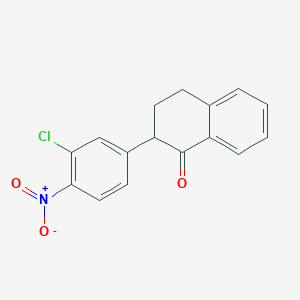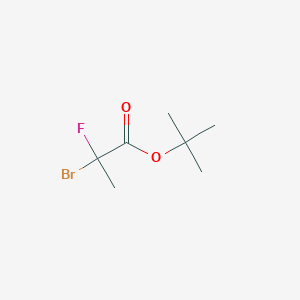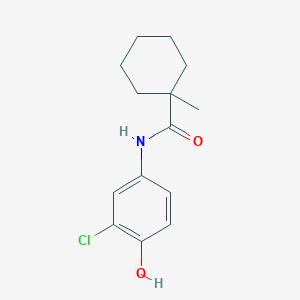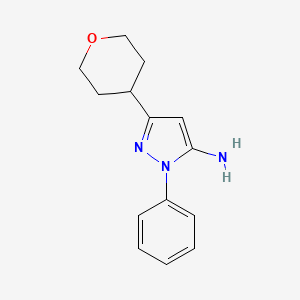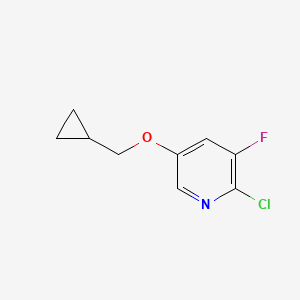
2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C9H9ClFNO This compound features a pyridine ring substituted with chlorine, fluorine, and a cyclopropylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Nitration: The starting material, 2-chloro-3-fluoropyridine, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclopropylmethoxylation: The amino group is replaced with a cyclopropylmethoxy group through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridine derivative.
Applications De Recherche Scientifique
2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(methoxymethoxy)-3-fluoropyridine
- 2-Chloro-5-(ethoxymethoxy)-3-fluoropyridine
- 2-Chloro-5-(cyclopropylmethoxy)-4-fluoropyridine
Uniqueness
2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted pyridines. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H9ClFNO |
|---|---|
Poids moléculaire |
201.62 g/mol |
Nom IUPAC |
2-chloro-5-(cyclopropylmethoxy)-3-fluoropyridine |
InChI |
InChI=1S/C9H9ClFNO/c10-9-8(11)3-7(4-12-9)13-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Clé InChI |
WOBMJWXGAPVSIW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC(=C(N=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



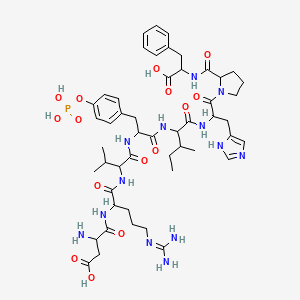
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)
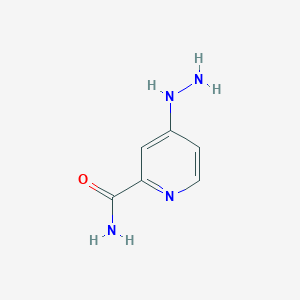
![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
